
セフォペラゾン
概要
説明
科学的研究の応用
Treatment of Infections in Obstetrics and Gynecology
Cefoperazone has been utilized effectively in managing obstetric and gynecologic infections, including postpartum and postoperative uterine infections, pelvic inflammatory disease, and other pelvic infections. A clinical trial involving 107 women showed that cefoperazone achieved symptomatic cures in 91% of patients, with over 80% of isolated pathogens being inhibited by cefoperazone concentrations less than or equal to 2.0 micrograms/ml .
Management of Respiratory Infections
In internal medicine, cefoperazone has demonstrated significant efficacy against respiratory infections. In a study involving 316 patients, the drug was effective in 80.1% of cases treated for respiratory tract infections . The overall bacteriological eradication rate for gram-negative organisms was 81%, indicating its potency against common pathogens like Pseudomonas aeruginosa and Klebsiella spp. .
Treatment of Urinary Tract Infections
Cefoperazone has been evaluated for acute bacterial urinary tract infections in multicenter studies. The drug achieved satisfactory clinical responses in 100% of patients treated, with a primary pathogen eradication rate of 87% . Adverse reactions were minimal, occurring in only about 5% of cases .
Use in Cancer Patients
Cefoperazone is particularly beneficial for treating infections in immunocompromised patients, such as those undergoing cancer treatment. It has shown promise in managing infections associated with granulocytopenia, achieving high serum levels necessary for effective therapy .
Efficacy Against Specific Pathogens
Cefoperazone is effective against a range of bacteria, including:
- Gram-Negative Bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp.
- Gram-Positive Bacteria : Staphylococcus aureus, Streptococcus pneumoniae.
The drug's broad-spectrum activity makes it suitable for treating complex infections where multiple pathogens may be involved.
Case Study: Cefoperazone in Septicemia
In a clinical trial involving patients with septicemia, cefoperazone was administered at doses ranging from 2 to 4 grams per day. The treatment resulted in a significant improvement in patient outcomes, with a notable reduction in mortality rates compared to historical controls .
Comparative Study: Cefoperazone vs. Piperacillin-Tazobactam
A recent study compared the clinical outcomes of cefoperazone-sulbactam with piperacillin-tazobactam in patients with severe community-acquired pneumonia (SCAP). The clinical cure rates were comparable, with cefoperazone-sulbactam achieving an 84.2% cure rate versus 80.3% for piperacillin-tazobactam . This indicates that cefoperazone remains a competitive option for treating severe infections.
Safety Profile
Cefoperazone is generally well-tolerated, with adverse reactions reported in only a small percentage of cases (approximately 4-5%). Common side effects include skin eruptions and gastrointestinal disturbances like diarrhea . Serious laboratory abnormalities are rare and typically not clinically significant .
Summary Table of Clinical Applications
作用機序
セフォペラゾンは、細菌細胞壁合成を阻害することにより、殺菌作用を発揮します。 細菌細胞壁の内部にある特定のペニシリン結合タンパク質に結合し、細菌細胞壁合成の第3段階かつ最後の段階を阻害します . この機序は他のβ-ラクタム系抗生物質と同様であり、セフォペラゾンは広範囲の細菌感染症に効果的です .
類似化合物の比較
セフォペラゾンは、セフトリアキソンやセフタジジムなどの他の第3世代セファロスポリン系抗生物質と比較されます。 腸内細菌科、緑膿菌、アシネトバクター属など、グラム陽性菌とグラム陰性菌に対して広範囲の活性を示します . セフォペラゾン-スルバクタムは、スルバクタムとの併用により、β-ラクタマーゼ産生菌に対して特に有効です . セフォペラゾンの長い消失半減期により、1日2回投与が可能となり、感染症の治療に便利な選択肢となっています .
類似化合物のリスト:- セフトリアキソン
- セフタジジム
- セフォタキシム
- セフェピム
セフォペラゾンは、スルバクタムとの独自の組み合わせにより、耐性菌株に対する有効性を高めており、他のセファロスポリン系抗生物質とは異なります .
生化学分析
Biochemical Properties
Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .
Cellular Effects
Cefoperazone’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .
Molecular Mechanism
Cefoperazone exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The effects of Cefoperazone can change over time in laboratory settings. For example, it has been reported that Cefoperazone can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .
Dosage Effects in Animal Models
In animal models, the effects of Cefoperazone can vary with different dosages. Pharmacological studies with Cefoperazone doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .
Metabolic Pathways
Cefoperazone is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Transport and Distribution
It is known that like all beta-lactam antibiotics, Cefoperazone binds to PBPs located inside the bacterial cell wall .
Subcellular Localization
The subcellular localization of Cefoperazone is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .
準備方法
合成経路と反応条件: セフォペラゾンナトリウムの調製には、セフォペラゾン酸とナトリウム塩形成剤を溶媒の存在下で反応させる方法が用いられます。 反応混合物に種結晶を加えて結晶化させ、次に溶媒置換と解離を行って最終生成物を得ます . 別の方法では、セフォペラゾン酸にアセトンを加えて溶液を得て、次に精製水と炭酸水素ナトリウムを加えて結晶化を誘起します .
工業生産方法: セフォペラゾンナトリウムの工業生産は、通常、大規模な結晶化プロセスで行われます。 このプロセスには、セフォペラゾン酸を溶媒に溶解し、炭酸水素ナトリウムを加え、温度と撹拌を制御して結晶化を誘起することが含まれます . 結晶化した生成物を濾過、乾燥し、使用のために包装します。
化学反応の分析
反応の種類: セフォペラゾンは、アルカリ性条件下や加熱条件下での分解など、さまざまな化学反応を起こし、スルフィドリル化合物を生成します . また、共鳴散乱分光法に基づく分解反応も起こします .
一般的な試薬と条件: セフォペラゾンの反応で使用される一般的な試薬には、分解のための水酸化ナトリウムと共鳴散乱分光法のための銅(II)イオンがあります . 反応は通常、制御されたpHと温度条件下で行われます。
生成される主な生成物: セフォペラゾンの分解から生成される主な生成物には、共鳴散乱分光法によって検出されるスルフィドリル化合物が含まれます .
科学研究への応用
セフォペラゾンは、その広域スペクトル抗菌活性により、科学研究で広く使用されています。 さまざまな剤形における定量評価のための高速RP-HPLC法の開発に使用されています . また、さまざまな細菌株に対する最小発育阻止濃度と最小静菌濃度を決定する研究にも使用されています . さらに、セフォペラゾンは、多剤耐性病原体による感染症の治療における有効性を評価するために、系統的レビューで使用されています .
類似化合物との比較
Cefoperazone is compared with other third-generation cephalosporins, such as ceftriaxone and ceftazidime. It has a broad spectrum of activity against Gram-positive and Gram-negative organisms, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter species . Cefoperazone-sulbactam, a combination with sulbactam, is particularly effective against beta-lactamase-producing organisms . The long elimination half-life of cefoperazone allows for twice-daily administration, making it a convenient option for treating infections .
List of Similar Compounds:- Ceftriaxone
- Ceftazidime
- Cefotaxime
- Cefepime
Cefoperazone’s unique combination with sulbactam enhances its efficacy against resistant bacterial strains, distinguishing it from other cephalosporins .
特性
Key on ui mechanism of action |
Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. |
---|---|
CAS番号 |
62893-19-0 |
分子式 |
C25H27N9O8S2 |
分子量 |
645.7 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |
InChIキー |
GCFBRXLSHGKWDP-WTKTZPJXSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
外観 |
Solid powder |
melting_point |
167 - 171 °C |
Key on ui other cas no. |
62893-19-0 62893-20-3 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
62893-20-3 (hydrochloride salt) |
賞味期限 |
>2 years if stored properly |
溶解性 |
2.86e-01 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []
A: Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []
A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify cefoperazone. [, , ]
ANone: This aspect is not relevant to cefoperazone as it is an antibiotic and does not possess catalytic properties.
ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of cefoperazone.
A: The stability of cefoperazone can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []
ANone: The provided research papers primarily focus on the clinical and microbiological aspects of cefoperazone and do not provide information on specific SHE regulations.
A: Cefoperazone is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]
A: While cefoperazone is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []
A: Cefoperazone demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]
A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of cefoperazone in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for cefoperazone, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]
A: The primary mechanism of resistance to cefoperazone is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of cefoperazone, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]
ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.
ANone: The research papers do not provide information on specific drug delivery and targeting strategies for cefoperazone.
ANone: This research area is not covered in the provided scientific papers.
A: Several analytical methods are used to determine cefoperazone concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []
ANone: This topic is not addressed in the provided research papers.
A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for cefoperazone. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]
ANone: This research area is not discussed in the provided scientific papers.
ANone: The provided research papers do not discuss interactions between cefoperazone and drug transporters.
ANone: This aspect is not covered in the provided research papers.
ANone: Specific information on the biocompatibility and biodegradability of cefoperazone is not included in the provided scientific research.
A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]
ANone: This topic is not addressed in the research papers provided.
ANone: The provided research papers do not delve into the historical context or milestones associated with cefoperazone development.
A: The research highlights the interdisciplinary nature of cefoperazone research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing cefoperazone use, mitigating resistance, and improving patient outcomes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。